1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-31-22-8-7-17(13-23(22)32-2)15-28-25(30)18-9-11-29(12-10-18)24-19(14-26)16-27-21-6-4-3-5-20(21)24/h3-8,13,16,18H,9-12,15H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRHEZHRMLWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H24N4O2, indicating a complex structure that may exhibit interesting pharmacological properties. Key structural features include a quinoline ring system and a piperidine moiety, which are often associated with various biological activities.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Potential mechanisms include:
- Inhibition of Protein Kinases : Compounds with similar structures have been reported to inhibit protein kinases, which play crucial roles in cell signaling pathways.
- Antiproliferative Effects : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anticancer Activity
Research has shown that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have demonstrated their ability to inhibit various cancer cell lines.
| Compound | Cell Line Tested | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.77 | EGFR Inhibition |
| Compound B | HT-29 (Colon) | 0.54 | Apoptosis Induction |
| This compound | A549 (Lung) | TBD | TBD |
Case Studies
- In vitro Studies : A study investigating the antiproliferative effects of piperidine derivatives found that compounds similar to this compound inhibited growth in multiple cancer cell lines (e.g., MCF-7 and A549) with varying degrees of efficacy based on structural modifications.
- Mechanistic Insights : Another study highlighted the role of methoxy substitutions in enhancing anticancer activity, suggesting that the presence of these groups could improve the binding affinity to target proteins involved in tumor growth.
Pharmacological Applications
The potential applications of this compound extend beyond oncology. The biological activity suggests possible uses in:
- Antiviral Agents : Given the structural similarities to known antiviral compounds, further exploration into its efficacy against viral infections could be warranted.
- Neuroprotective Agents : The piperidine framework is often associated with neuroactive properties; thus, this compound may also be investigated for neuroprotection.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. The quinoline derivatives have been noted for their ability to interfere with protein kinases involved in tumor growth .
- Antimicrobial Effects : Research has shown that quinoline derivatives possess antimicrobial properties. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Antimalarial Activity : Quinoline derivatives are historically known for their antimalarial properties. Studies have demonstrated that related compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, through novel mechanisms such as inhibiting translation elongation factors .
Potential Therapeutic Applications
Given its promising biological activities, 1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several potential therapeutic applications:
| Application Area | Description |
|---|---|
| Cancer Treatment | Targeting specific kinases involved in tumor growth and survival pathways. |
| Infectious Diseases | Development of new antimicrobial agents against resistant bacterial strains. |
| Malaria Treatment | Potential use as an antimalarial drug through inhibition of Plasmodium growth. |
Case Studies and Research Findings
Research findings highlight the compound's potential across various studies:
- A study examining quinoline derivatives reported moderate potency against Plasmodium falciparum, leading to further optimization of related compounds for enhanced efficacy .
- Another investigation focused on the synthesis and biological evaluation of similar compounds demonstrated significant anticancer activity through targeted enzyme inhibition.
Preparation Methods
Synthesis of the Quinoline Core
The 3-cyanoquinolin-4-yl moiety is typically synthesized via Friedländer annulation or Skraup cyclization. A modified Friedländer approach involves condensing 2-aminobenzonitrile with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to yield 3-cyano-4-methylquinoline, which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The bromine atom serves as a leaving group for nucleophilic substitution with piperidine-4-carboxamide derivatives.
Reaction Conditions:
Functionalization of the Piperidine Carboxamide
The N-[(3,4-dimethoxyphenyl)methyl] group is introduced via reductive amination. Piperidine-4-carboxamide is treated with 3,4-dimethoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, followed by purification via column chromatography.
Key Parameters:
- Molar Ratio: Piperidine-4-carboxamide : 3,4-dimethoxybenzaldehyde = 1 : 1.5
- Catalyst: NaBH₃CN (2 equiv), MeOH, RT, 48 h (Yield: 82%).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Quinoline-Piperidine Linkage
An alternative route employs palladium-catalyzed coupling between 4-bromo-3-cyanoquinoline and a boronic ester-functionalized piperidine carboxamide. This method enhances regioselectivity and avoids harsh nucleophilic conditions.
Representative Protocol:
Buchwald-Hartwig Amination
For direct coupling of the piperidine carboxamide to the quinoline core, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as ligands proves effective. This method permits the use of aryl chlorides, broadening substrate compatibility.
Optimized Conditions:
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv), Toluene, 110°C, 24 h (Yield: 68%).
Cyclocondensation and Annulation Approaches
One-Pot Tandem Cyclization
A tandem protocol synthesizes the quinoline and piperidine rings concurrently. Ethyl 3-cyano-4-(piperidin-4-yl)quinoline-1-carboxylate is hydrolyzed to the carboxylic acid, followed by amide bond formation with 3,4-dimethoxybenzylamine using HATU as a coupling agent.
Critical Steps:
- Cyclization: Ethyl cyanoacetate, ammonium acetate, and piperidin-4-amine in acetic acid (Yield: 60%).
- Amidation: HATU (1.5 equiv), DIPEA (3 equiv), DMF, RT, 12 h (Yield: 85%).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, coupling 4-chloro-3-cyanoquinoline with piperidine-4-carboxamide in DMAc under microwave conditions (150°C, 30 min) achieves 80% yield.
Analytical and Optimization Data
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65 | 95.2 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, DME/H₂O | 75 | 97.8 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Toluene | 68 | 96.5 |
| Microwave-Assisted | DMAc, 150°C, 30 min | 80 | 98.1 |
Table 2: Solvent Optimization for Amidation Step
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 85 |
| THF | 24 | 62 |
| DCM | 48 | 45 |
Challenges and Mitigation Strategies
Byproduct Formation in Nucleophilic Substitution
Competing elimination reactions during bromide displacement generate dehydroquinoline derivatives. Adding catalytic amounts of KI (10 mol%) suppresses elimination, improving yields to 72%.
Purification of Hydrophobic Intermediates
The compound’s low solubility in polar solvents complicates purification. Gradient elution (hexane/EtOAc 8:1 to 4:1) on silica gel achieves >95% purity.
Q & A
Q. What are the established synthetic routes for 1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide, and what are their critical parameters?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinoline core via cyclization of substituted anilines with cyanoacetic acid derivatives under acidic conditions .
- Step 2: Coupling of the piperidine-4-carboxamide moiety using carbodiimide-mediated amide bond formation with 3,4-dimethoxybenzylamine .
- Step 3: Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Critical Parameters: - Temperature control during cyclization (70–80°C) to avoid side reactions.
- Stoichiometric ratios of reagents (e.g., 1.2 equivalents of EDC for amidation) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
Q. How do solubility and stability properties impact experimental design?
Methodological Answer:
- Solubility: Soluble in DMSO (≥10 mM) and dichloromethane, but limited in aqueous buffers. Use DMSO stock solutions (≤0.1% v/v) for biological assays to avoid precipitation .
- Stability: Stable at −20°C for >6 months; monitor degradation via HPLC under ambient light and humidity .
Q. What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- Impurities:
- Unreacted quinoline intermediates (detected via TLC, Rf = 0.5 in ethyl acetate).
- Hydrolysis byproducts (e.g., free carboxylic acid from carboxamide) .
- Mitigation:
- Recrystallization from ethanol/water (yield: 70–75%).
- Use of anhydrous conditions during amidation .
Q. What preliminary biological assays are recommended for initial screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinase targets (e.g., IC₅₀ determination via ADP-Glo™ assay) .
- Cellular Uptake: Use fluorescence labeling (e.g., BODIPY-conjugated analogs) to assess permeability in Caco-2 cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
-
DoE (Design of Experiments): Apply factorial design to variables (temperature, catalyst loading, solvent ratio). Example:
Factor Range Optimal Value Temperature 60–100°C 80°C Catalyst (EDC) 1.0–1.5 eq 1.3 eq Reaction Time 12–24 h 18 h
Q. How are conflicting spectral data resolved (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assigns overlapping quinoline and piperidine protons .
- Isotopic Labeling: Synthesize ¹³C-labeled carboxamide to confirm carbonyl connectivity .
- Comparative Analysis: Cross-reference with analogs (e.g., 3-cyanoquinoline derivatives) .
Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications:
- Replace 3-cyanoquinoline with thienopyrimidine (improves solubility; IC₅₀ shift from 50 nM to 120 nM) .
- Vary dimethoxyphenyl substituents (e.g., 3,4-dichloro vs. 3,4-diethoxy) .
- Computational Modeling: Docking studies (AutoDock Vina) predict binding affinity to kinase ATP pockets .
Q. How can bioavailability challenges be addressed through structural modifications?
Methodological Answer:
- Prodrug Design: Introduce ester moieties (e.g., acetylated carboxamide) to enhance intestinal absorption .
- Linker Optimization: Replace piperidine with azetidine (reduces metabolic clearance; t₁/₂ increased from 2 h to 4.5 h in rat plasma) .
Q. How are contradictions in bioactivity data across studies analyzed?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values from independent assays (e.g., fluorescence polarization vs. radiometric assays) .
- Assay Conditions: Adjust ATP concentrations (1 mM vs. 10 µM) to resolve discrepancies in kinase inhibition .
- Crystallography: Resolve co-crystal structures to confirm binding modes (PDB ID: 88Z for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
